molecular formula C10H10BClO4 B13147174 6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid

6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid

Cat. No.: B13147174
M. Wt: 240.45 g/mol
InChI Key: PIKUXCXGVVNMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoxaborole core, which is a boron-containing heterocycle, and is substituted with a chloro group and a propanoic acid moiety. The presence of boron in its structure imparts unique chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid typically involves the formation of the benzoxaborole core followed by the introduction of the chloro and propanoic acid substituents. One common method involves the reaction of 2-aminophenol with boric acid to form the benzoxaborole ring. This intermediate can then be chlorinated using thionyl chloride or another chlorinating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates and yields. Purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted benzoxaborole derivatives.

Scientific Research Applications

6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid exerts its effects is primarily through the interaction of the boron atom with biological molecules. The boron atom can form reversible covalent bonds with hydroxyl or amino groups in enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid
  • 2-(Hydroxymethyl)phenylboronic acid cyclic monoester
  • 6-Chloro-1-hydroxy-1,3-dihydro-2H-indol-2-one

Uniqueness

6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid is unique due to the presence of both a chloro group and a propanoic acid moiety, which impart distinct chemical properties and potential biological activities. The combination of these functional groups with the benzoxaborole core makes it a versatile compound for various applications .

Properties

Molecular Formula

C10H10BClO4

Molecular Weight

240.45 g/mol

IUPAC Name

3-(6-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid

InChI

InChI=1S/C10H10BClO4/c12-8-3-1-6-5-16-11(15)10(6)7(8)2-4-9(13)14/h1,3,15H,2,4-5H2,(H,13,14)

InChI Key

PIKUXCXGVVNMQJ-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2CCC(=O)O)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.